3-(3-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-4-amine
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Overview
Description
3-(3-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-4-amine is a synthetic organic compound that features a piperidine ring, a pyrazole ring, and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Formation of the pyrazole ring: This can be synthesized through the cyclization of appropriate hydrazines with 1,3-diketones.
Coupling reactions: The piperidine and pyrazole rings are then coupled using suitable reagents and conditions, such as Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale hydrogenation and cyclization processes, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of N-oxides, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
3-(3-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the biological activity of piperidine and pyrazole derivatives.
Mechanism of Action
The mechanism of action of 3-(3-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors, while the pyrazole ring can inhibit certain enzymes. These interactions can lead to various biological effects, such as modulation of neurotransmission and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Pyrazole: A five-membered ring containing two nitrogen atoms.
Uniqueness
3-(3-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-4-amine is unique due to the combination of the piperidine and pyrazole rings with a propyl chain, which imparts specific chemical and biological properties not found in simpler compounds like piperidine or pyrazole alone.
Properties
IUPAC Name |
(4-amino-1-propylpyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-3-6-17-9-11(14)12(15-17)13(18)16-7-4-5-10(2)8-16/h9-10H,3-8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABVBKIZYLVDNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)N2CCCC(C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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